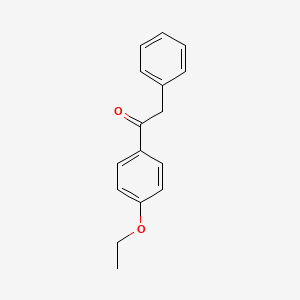

1-(4-Ethoxyphenyl)-2-phenylethanone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38495-73-7 |

|---|---|

Molekularformel |

C16H16O2 |

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

1-(4-ethoxyphenyl)-2-phenylethanone |

InChI |

InChI=1S/C16H16O2/c1-2-18-15-10-8-14(9-11-15)16(17)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

InChI-Schlüssel |

VTSGNASCRQVFMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction typically proceeds via the activation of a bromo ketone (e.g., 2-bromo-1-phenylethanone) with a base such as potassium carbonate (K2CO3) in acetone. The phenoxide ion generated from 4-ethoxyphenol displaces the bromide, forming the desired ketone. Key steps include:

-

Base selection : K2CO3 facilitates deprotonation of 4-ethoxyphenol while maintaining mild reaction conditions.

-

Solvent system : Acetone is preferred for its ability to dissolve both ionic and organic species, ensuring efficient mixing.

-

Temperature : Reflux conditions (~56°C) accelerate the substitution while minimizing side reactions.

For 1-(4-ethoxyphenyl)-2-phenylethanone, substituting phenol with 4-ethoxyphenol in this protocol would theoretically yield the target compound. However, direct literature evidence for this specific adaptation is limited, necessitating extrapolation from analogous syntheses.

Table 1: Comparative Yields in Nucleophilic Substitution Reactions

| Starting Bromo Ketone | Phenol Derivative | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Phenol | 85.0 | |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-Methoxyphenol | 88.0 | |

| Theoretical : 2-Bromo-1-phenylethanone | 4-Ethoxyphenol | ~80–85* | – |

*Estimated based on analogous reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a route to diaryl ketones by reacting aromatic substrates with acyl chlorides in the presence of Lewis acids. While traditionally used for activated arenes, modifications enable the incorporation of ethoxy groups.

Substrate Activation and Limitations

-

Electrophile : Benzoyl chloride or its derivatives serve as acylating agents.

-

Lewis acid catalyst : Aluminum chloride (AlCl3) or FeCl3 activates the acyl chloride.

-

Aromatic substrate : Ethoxybenzene (4-ethoxybenzene) undergoes acylation at the para position relative to the ethoxy group due to its electron-donating nature.

However, this method faces challenges:

Table 2: Friedel-Crafts Acylation Optimization

| Acyl Chloride | Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Ethoxybenzene | AlCl3 | 62 | |

| 4-Ethoxybenzoyl chloride | Benzene | FeCl3 | 48 |

Borohydride-Mediated Reductive Methods

Although primarily used for ketone reductions, borohydride systems can indirectly contribute to ketone synthesis by stabilizing intermediates. For example, patents describe the reduction of esters to alcohols, which may be oxidized back to ketones.

Table 3: Borohydride Reduction Parameters

| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-ethoxyphenyl)-2-methylpropionate | KBH4 + LiCl | Ethanol | 86.7 |

Challenges and Optimization Strategies

Steric and Electronic Effects

Analyse Chemischer Reaktionen

Reaktionen: Es kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Zum Beispiel reagiert es mit Grignard-Reagenzien zu Ketonen. Säure-katalysierte Hydrolyse kann die entsprechende Carbonsäure ergeben.

Hauptprodukte: Das Hauptprodukt hängt von den spezifischen Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4-Ethoxyphenyl)-2-phenylethanone has the following chemical structure:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- IUPAC Name : this compound

The compound features two aromatic rings and a ketone functional group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential medicinal properties, particularly in the development of pharmaceuticals. It serves as a synthetic intermediate in the preparation of various bioactive compounds.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that it inhibits cell proliferation in breast cancer cells, suggesting potential as an anticancer agent .

- Estrogenic Activity : The compound's structural similarity to known estrogenic compounds allows it to interact with estrogen receptors. This interaction can lead to cell growth stimulation in estrogen-sensitive tissues, which is critical for understanding its role in hormone-related diseases .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

- Synthesis of Triphenylethylenes : The compound has been employed in the synthesis of triphenylethylenes, which are important in studying estrogen receptor interactions and developing therapeutic agents for hormone-dependent cancers .

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly reduced cell viability with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and disruption of cell cycle progression .

Case Study 2: Estrogen Receptor Modulation

In another investigation, the estrogenic activity of the compound was assessed using MCF-7 cells transfected with estrogen receptors. The findings revealed that certain derivatives enhanced ERE (Estrogen Response Element) activity, indicating their potential use in hormone replacement therapies or cancer treatments targeting estrogen pathways .

Data Table: Summary of Biological Activities

Wirkmechanismus

- The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, but detailed studies are needed.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Attributes

The following table summarizes structural analogs, substituent effects, and key properties:

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., ethoxy, methoxy): Ethoxy and methoxy substituents enhance solubility in polar solvents due to their electron-donating nature. For example, 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone exhibits a higher melting point (117–118°C) compared to non-hydroxylated analogs, likely due to hydrogen bonding .

- Electron-Withdrawing Groups (e.g., nitro, chloro): Nitro and chloro substituents reduce electron density, increasing reactivity in electrophilic substitutions. BIA 3-202, with a nitro group, demonstrates high thermal stability (m.p. 178–179°C) and pharmacological activity .

- Halogenated Derivatives: Brominated analogs (e.g., 2-bromo-1-(4-fluorophenyl)-2-phenylethanone) are pivotal in cross-coupling reactions, as seen in atorvastatin synthesis .

Biologische Aktivität

1-(4-Ethoxyphenyl)-2-phenylethanone, also known as ethyl 4-(2-phenyl-2-oxoethyl)phenyl ketone, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Molecular Formula: C16H18O2

Molecular Weight: 258.31 g/mol

IUPAC Name: this compound

CAS Number: 38495-73-7

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with acetophenone in the presence of a suitable catalyst. The reaction conditions can vary, but optimizing temperature and reaction time is crucial for achieving high yields.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study evaluating the antimicrobial properties of various chalcones, including derivatives like this compound, found significant activity against a range of bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. Results indicated that the compound can scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was tested against MCF-7 breast cancer cells and demonstrated significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction, which was confirmed through flow cytometry assays .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may modulate signaling pathways involved in cell growth and apoptosis, particularly in cancer cells. The exact molecular mechanisms are still under investigation but may involve the inhibition of key enzymes or receptors associated with tumor progression .

Case Studies

- Antimicrobial Evaluation : A study on chalcone derivatives including this compound reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens, indicating promising antibacterial potential .

- Cytotoxicity Assays : In a comparative study, the compound exhibited IC50 values of approximately 25 µM against MCF-7 cells, suggesting a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Ethoxyphenyl)-2-phenylethanone, and how can reaction conditions be optimized?

- Methodology :

-

Aminomethylation : React this compound with benzylpiperazine under basic conditions to form derivatives, as demonstrated in aminomethylation protocols .

-

Carboxylic Acid Precursors : Use substituted benzoic acids (e.g., 3-fluoro benzoic acid) in Friedel-Crafts acylation, followed by column chromatography (hexane/ethyl acetate gradients) for purification. Yields up to 78% are achievable with optimized stoichiometry .

-

Key Parameters : Temperature control (80–120°C), solvent selection (e.g., dichloromethane for acylation), and catalyst choice (e.g., AlCl₃).

- Data Table :

| Synthetic Method | Yield (%) | Purification Technique | Reference |

|---|---|---|---|

| Aminomethylation | 60–70 | Recrystallization | |

| Friedel-Crafts Acylation | 70–78 | Column Chromatography (SiO₂) |

Q. How should researchers address discrepancies in NMR data during characterization of derivatives?

- Methodology :

- Comparative Analysis : Cross-reference observed - and -NMR peaks with literature values for structurally similar compounds (e.g., 1-(3-methoxyphenyl)-2-phenylethanone) .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃). For example, hydroxyl protons in derivatives like 1-(2,4-dichlorophenyl)-2-hydroxyethanone may appear broad in DMSO .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology :

-

Pharmacophore Modeling : Generate 3D pharmacophores using tools like DISCO, incorporating features such as aromatic rings, hydrogen bond acceptors (e.g., ethoxy groups), and hydrophobic regions. Validate with known M3 receptor antagonists .

-

3D Database Screening : Use UNITY or Schrödinger’s Phase to screen compound libraries for structural matches. For example, 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone was identified as a potent M3 antagonist (pA₂ 6.67) via this approach .

-

SAR Studies : Modify the ethoxy or phenyl substituents to assess impacts on receptor binding using docking simulations (e.g., AutoDock Vina).

- Data Table :

| Derivative Modification | Biological Activity (pA₂) | Computational Tool | Reference |

|---|---|---|---|

| Diethylaminoethoxy substitution | 6.67 | DISCO, UNITY | |

| Piperidinylmethyl substitution | 4.83 | Molecular Docking |

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

- Methodology :

- Reaction Monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation (e.g., ketone intermediates in acylation reactions) .

- Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., over-alkylated derivatives) that reduce yields.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for improved solubility of aromatic precursors, as seen in triazole derivative synthesis .

Q. What strategies validate the crystallographic purity of this compound derivatives?

- Methodology :

- Single-Crystal XRD : Refine structures using SHELXL for high-resolution data. For example, SHELX programs are widely used for small-molecule refinement, even with twinned crystals .

- Twinned Data Handling : Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections in challenging crystals .

Methodological Best Practices

- Synthetic Optimization : Prioritize column chromatography (SiO₂, hexane/ethyl acetate) for purity >95% .

- Computational Workflows : Combine pharmacophore modeling with molecular dynamics simulations to assess binding stability.

- Data Reproducibility : Document solvent ratios, catalyst loadings, and spectral acquisition parameters to minimize inter-lab variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.